Afzelechin-(4alpha-->8)-epiafzelechin
Overview
Description
Afzelechin-(4alpha–>8)-epiafzelechin is a biflavonoid compound consisting of two molecules of afzelechin joined by a (4alpha–>8) linkage . Biflavonoids are a type of polyphenolic compound known for their antioxidant properties and potential health benefits. This compound is found in various plants and is of interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of afzelechin-(4alpha–>8)-epiafzelechin typically involves the coupling of two afzelechin molecules. This can be achieved through oxidative coupling reactions, often using catalysts such as metal ions or enzymes to facilitate the formation of the (4alpha–>8) linkage . The reaction conditions usually require a controlled environment with specific pH and temperature settings to ensure the proper formation of the biflavonoid structure.
Industrial Production Methods
Industrial production of afzelechin-(4alpha–>8)-epiafzelechin may involve the extraction of afzelechin from natural sources followed by chemical or enzymatic coupling to form the desired biflavonoid. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Afzelechin-(4alpha–>8)-epiafzelechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce quinones, while reduction can yield different reduced forms of the compound. Substitution reactions can result in derivatives with modified functional groups .
Scientific Research Applications
Afzelechin-(4alpha–>8)-epiafzelechin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study biflavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of afzelechin-(4alpha–>8)-epiafzelechin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Afzelechin-(4alpha–>8)-epiafzelechin can be compared with other similar biflavonoids, such as:
Afzelechin-(4alpha–>8)-afzelechin: Another biflavonoid with a similar structure but different biological activities.
Epicatechin-(4alpha–>8)-epicatechin: A related compound with distinct antioxidant and therapeutic properties.
Gallocatechin-(4alpha–>8)-gallocatechin: Known for its strong antioxidant effects and potential health benefits.
These comparisons highlight the uniqueness of afzelechin-(4alpha–>8)-epiafzelechin in terms of its specific molecular structure and biological activities.
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPWQGCCOLVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.